N-Oxalylglycine

描述

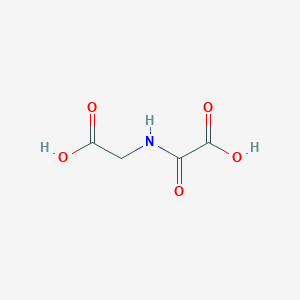

N-草酰甘氨酸是一种有机化合物,化学式为 HO₂CC(O)NHCH₂CO₂H。 这种无色固体主要以其作为 α-酮戊二酸依赖性酶抑制剂的作用而闻名 。 它与 α-酮戊二酸具有等排性,这意味着它具有类似的结构,但在某些性质上有所不同 .

准备方法

N-草酰甘氨酸可以通过甘氨酸与草酸的反应合成。 合成路线包括以下步骤 :

甘氨酸与草酸的反应: 甘氨酸在脱水剂的存在下与草酸反应生成 N-草酰甘氨酸。

纯化: 粗产物通过重结晶或色谱法进行纯化,以获得纯的 N-草酰甘氨酸。

工业生产方法可能涉及类似的步骤,但规模更大,反应条件经过优化,以确保高产率和纯度。

化学反应分析

N-草酰甘氨酸会发生各种化学反应,包括:

氧化: 它可以被氧化成草酸和甘氨酸。

还原: 还原反应可以将其还原回其前体化合物。

取代: 它可以发生取代反应,其中草酰基被其他官能团取代。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂,硼氢化钠等还原剂以及各种催化剂以促进取代反应。 这些反应产生的主要产物是草酸、甘氨酸和 N-草酰甘氨酸的取代衍生物 .

科学研究应用

Inhibition of Prolyl Hydroxylases

Mechanism of Action:

NOG functions as a competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes, which play a vital role in regulating the stability of Hypoxia-Inducible Factor 1α (HIF1α). By inhibiting these enzymes, NOG stabilizes HIF1α, leading to enhanced hypoxic responses in cells. This mechanism is particularly relevant in conditions such as ischemia, anemia, and various inflammatory diseases .

Case Study:

In a study investigating the effects of NOG on cellular metabolism, researchers utilized dimethyl-oxalylglycine (DMOG), a cell-permeable prodrug of NOG. The results demonstrated that DMOG treatment led to increased intracellular concentrations of NOG, which inhibited glutaminolysis and induced cytotoxicity in cancer cell lines. The study highlighted the potential therapeutic benefits of using NOG derivatives to manipulate hypoxic signaling pathways .

Role in Gene Expression Regulation

Biological Significance:

NOG has been identified as a natural product that can regulate gene expression by inhibiting 2-oxoglutarate-dependent oxygenases. This regulation has implications for various biological processes, including epigenetic modifications and cellular responses to environmental changes .

Research Findings:

In experiments conducted on plant systems, NOG was found to modulate gene expression associated with stress responses, suggesting its utility in agricultural biotechnology for enhancing crop resilience under adverse conditions .

Therapeutic Angiogenesis

Innovative Applications:

Recent studies have explored the potential of NOG-conjugated macromolecules for therapeutic angiogenesis. For instance, NOG was conjugated with hyaluronic acid to create a prodrug that activates endothelial cells through the HIF-1 signaling pathway. This approach demonstrated enhanced tubulogenesis and pro-angiogenic signaling in human umbilical vein endothelial cells (HUVECs), indicating its potential in treating ischemic diseases .

Experimental Results:

The application of HA-NOG showed significant improvements in endothelial cell polarization and tubule formation compared to controls. This underscores the therapeutic promise of NOG in promoting vascularization in damaged tissues .

Cancer Therapy

Targeting IDH Mutants:

NOG has shown efficacy as an inhibitor of mutant isocitrate dehydrogenase (IDH) enzymes commonly found in various cancers. It competes with 2-oxoglutarate at the active site, effectively inhibiting IDH variants associated with tumorigenesis .

Clinical Relevance:

In a screening study involving multiple small molecules for IDH inhibition, NOG was identified as a potent inhibitor across different cancer-associated IDH variants. This positions NOG as a promising candidate for further development in targeted cancer therapies .

Metabolic Studies

Cellular Metabolism Insights:

NOG's influence on cellular metabolism has been extensively studied using mass spectrometry and nuclear magnetic resonance techniques. These studies revealed that NOG alters metabolic pathways by inhibiting key enzymes involved in the tricarboxylic acid cycle and glutaminolysis, providing insights into its role as a metabolic modulator .

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Inhibition of PHDs | Stabilizes HIF1α | Enhances hypoxic responses; potential for treating ischemia |

| Gene Expression Regulation | Inhibits 2-oxoglutarate oxygenases | Modulates stress response genes in plants |

| Therapeutic Angiogenesis | Activates endothelial cells | Promotes tubule formation; enhances vascularization |

| Cancer Therapy | Inhibits mutant IDH enzymes | Potent inhibitor across various cancer types |

| Metabolic Studies | Alters TCA cycle and glutaminolysis | Provides insights into metabolic modulation |

作用机制

N-草酰甘氨酸通过抑制 α-酮戊二酸依赖性酶发挥其作用。 它模拟了羟基化过程的初始步骤,但不会启动羟基化本身 。 这种抑制会影响各种分子靶标和途径,包括缺氧诱导因子途径和染色质修饰过程 .

相似化合物的比较

N-草酰甘氨酸由于其对 α-酮戊二酸依赖性酶的特异性抑制而具有独特性。类似的化合物包括:

- N-乙酰甘氨酰胺

- 甘氨酰甘氨酸

- 草酰二氨基丙酸

生物活性

N-Oxalylglycine (NOG) is a synthetic compound that has garnered significant attention in biochemical research due to its role as a broad-spectrum inhibitor of 2-oxoglutarate-dependent oxygenases. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

NOG is structurally related to α-ketoglutarate (αKG), a key metabolite involved in various cellular processes, including energy metabolism and signaling pathways. NOG functions primarily as an inhibitor of prolyl hydroxylases (PHDs) and other αKG-dependent enzymes, thereby influencing hypoxic signaling and epigenetic regulation.

NOG inhibits PHDs by competing with αKG for binding sites. This inhibition stabilizes hypoxia-inducible factor 1-alpha (HIF1α), which plays a critical role in cellular responses to low oxygen levels. The stabilization of HIF1α has implications for conditions such as ischemia, anemia, and cancer.

Key Mechanisms:

- Inhibition of PHDs : NOG disrupts the hydroxylation process that regulates HIF1α degradation.

- Regulation of Gene Expression : By inhibiting 2OG-dependent oxygenases, NOG can modulate gene expression linked to metabolism and stress responses .

Research Findings

Recent studies have elucidated the pharmacological properties and biological effects of NOG. Below are summarized findings from significant research:

Table 1: Biological Effects of this compound

Case Studies

-

Hypoxic Response in Cancer Cells :

- Objective : To evaluate the effects of NOG on cancer cell viability under hypoxic conditions.

- Findings : NOG treatment resulted in increased HIF1α levels and enhanced survival rates of cells exposed to low oxygen environments. This suggests that NOG may be beneficial in enhancing the resilience of certain cell types during hypoxic stress .

- Metabolic Regulation :

Pharmacokinetics and Stability

The pharmacokinetic profile of NOG is crucial for its application in therapeutic settings. Research indicates that NOG has a short half-life in vivo, necessitating the development of more stable analogues such as dimethyl-oxalylglycine (DMOG), which can convert to NOG within cells.

Table 2: Pharmacokinetic Properties

属性

IUPAC Name |

2-(carboxymethylamino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO5/c6-2(7)1-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMZLRFONYSTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200601 | |

| Record name | Oxalylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5262-39-5 | |

| Record name | N-Oxalylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5262-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005262395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-OXALYLGLYCINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(CARBOXYCARBONYL)GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVW38EB8YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: NOG acts as a competitive inhibitor of 2OG oxygenases by mimicking the 2OG co-substrate and binding to the enzyme's active site. [, , ] This disrupts the enzyme's catalytic cycle, preventing the binding and subsequent oxidation of the intended substrate. [, , ]

A: The downstream effects of NOG treatment are diverse and depend on the specific 2OG oxygenase targeted. [, , , ] For instance, NOG can:

* Stabilize hypoxia-inducible factors (HIFs) by inhibiting HIF prolyl hydroxylases (PHDs), leading to increased expression of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. [, , ] * Modulate epigenetic regulation by inhibiting histone demethylases, impacting gene expression patterns. [, , ] * Affect cellular metabolism by inhibiting enzymes involved in fatty acid metabolism and other metabolic pathways. [, , ]ANone: The molecular formula of NOG is C4H5NO5, and its molecular weight is 147.09 g/mol.

ANone: While the provided research articles primarily focus on the biological activity and structural studies of NOG in complex with enzymes, they don't provide detailed spectroscopic data like NMR or IR spectra.

A: NOG is primarily known for its inhibitory properties towards 2OG oxygenases. It functions by mimicking the co-substrate and not by directly participating in the catalytic cycle. Thus, NOG is not reported to have intrinsic catalytic properties. [, ]

ANone: NOG is widely employed as a research tool to investigate:

* The biological roles of specific 2OG oxygenases by selectively inhibiting their activity. [, , , ] * Cellular signaling pathways regulated by 2OG oxygenases, such as the hypoxic response and epigenetic modifications. [, , , ] * The therapeutic potential of targeting 2OG oxygenases for diseases like cancer, anemia, and metabolic disorders. [, , ]A: Computational studies, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating the binding mode of NOG to the active site of 2OG oxygenases. [, , , ] These studies provide insights into the structural determinants of NOG's inhibitory potency and selectivity.

A: The structure-activity relationship (SAR) of NOG and its derivatives has been explored to identify more potent and selective inhibitors of specific 2OG oxygenases. [, ] Modifications to the N-oxalyl group and the glycine moiety can impact the compound's binding affinity, cellular permeability, and pharmacokinetic properties. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。